

Tip60: A Cellular Host Factor Targeted by HIV-1

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Compound Focus: HIV-1 inhibitor-60

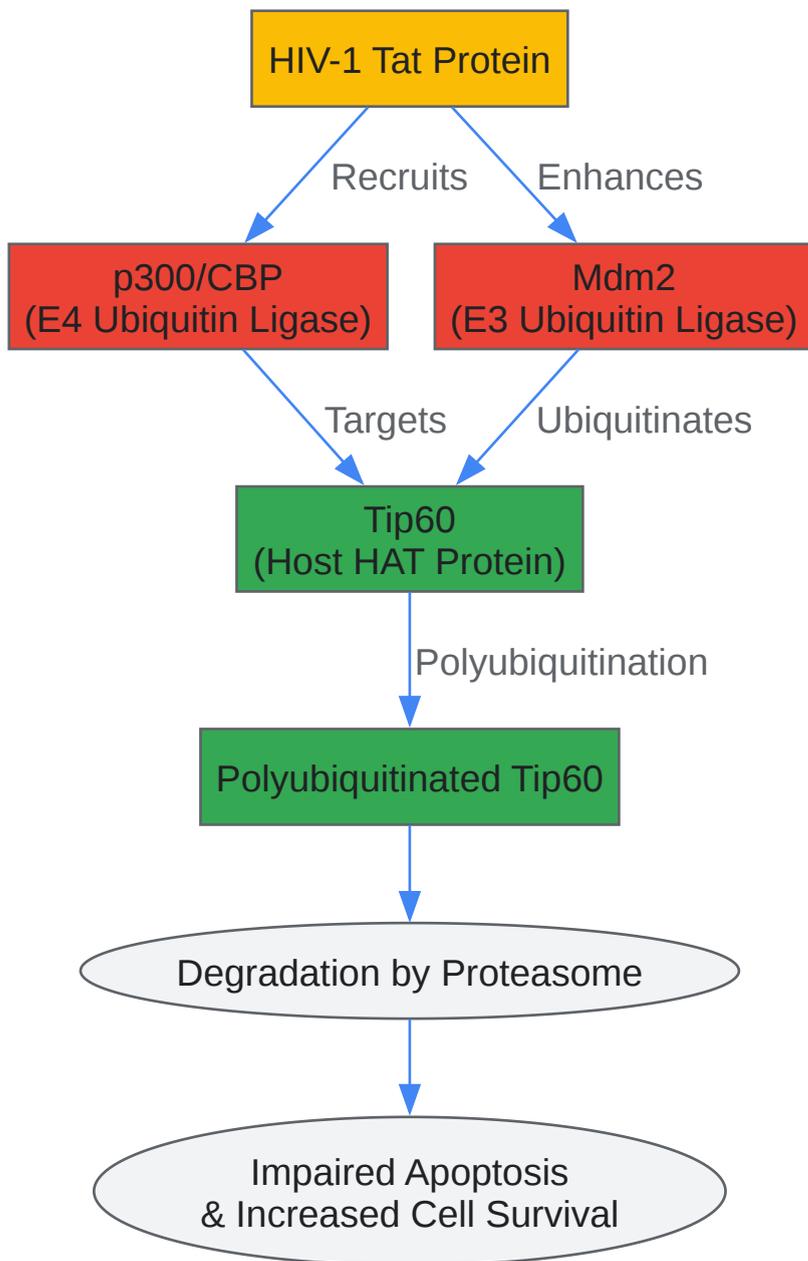
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While not a direct antiviral inhibitor, the cellular protein **Tip60** is a histone acetyltransferase (HAT) that is strategically targeted and neutralized by the HIV-1 Tat protein to help the virus evade the host's immune response [1].

- **Biological Function of Tip60:** Tip60 plays a critical role in the cellular response to DNA damage and is involved in pathways that can trigger apoptosis (programmed cell death) in response to genotoxic stress. This function is undesirable for HIV-1, which aims to promote host cell survival for its own replication [1].
- **Mechanism of Tat-mediated Neutralization:** HIV-1 Tat interacts with Tip60 and manipulates the host's ubiquitination machinery to mark Tip60 for degradation. Tat recruits the cellular proteins p300/CBP and Mdm2 to induce the polyubiquitination of Tip60, leading to its destruction by the proteasome. This process impairs the cell's ability to mount an apoptotic response to DNA damage, thereby increasing cell survival and providing a more favorable environment for viral persistence [1].

The diagram below illustrates this mechanism of action.



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Novel Inhibitors Targeting HIV-1 Protease Precursor

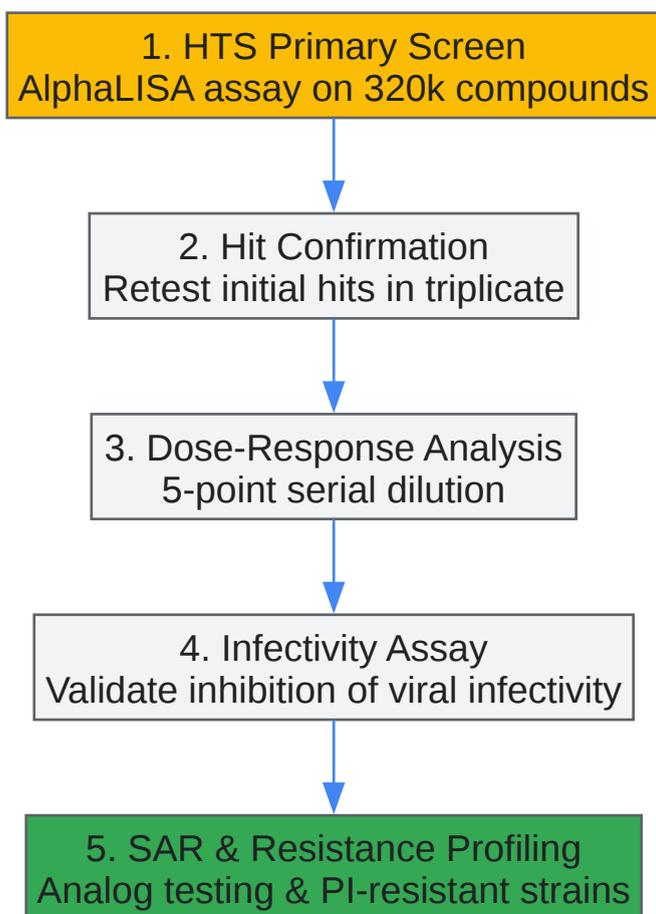
Most clinical protease inhibitors (PIs) target the mature, free HIV-1 protease. A 2025 study identified novel compounds that target an earlier, critical step: the **autoprocessing of the protease precursor (p6*-PR)** within the Gag-Pol polyprotein. Inhibiting this step prevents the release of the mature, active enzyme [2].

- **High-Throughput Screening Workflow:** Researchers used a cell-based AlphaLISA screen of ~320,000 compounds to find those that inhibit precursor autoprocessing, then validated hits with a highly sensitive infectivity assay [2].
- **Key Findings:** Several compounds, including a standout hit **C7**, inhibited viral infectivity in the low micromolar range. A major finding is that C7 showed comparable potency against multi-PI-resistant HIV strains, indicating a mechanism distinct from current drugs and a promising path to overcome resistance [2].

The table below summarizes quantitative data from this study for easy comparison.

Assay/Parameter	Description / Result
HTS Library Size	~320,000 small molecules [2]
Primary Assay	AlphaLISA-based autoprocessing assay (1536-well format) [2]
Hit Validation	Dose-dependent infectivity assay (EC ₅₀ in low μM range) [2]
Key Compound	C7 [2]
Promising Feature	Comparable activity against wild-type and multi-PI-resistant HIV strains [2]

The experimental workflow for this screening strategy is outlined below.



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Established Mechanisms of Approved HIV-1 Inhibitors

For context, the core mechanisms of two primary classes of approved RT inhibitors are:

- **Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs):**
 - **Primary Mechanism:** Allosterically inhibit HIV-1 reverse transcriptase (RT) by binding a specific "pocket" ~10Å from the polymerase active site, disrupting the enzyme's catalytic function and blocking reverse transcription [3].
 - **Expanded Mechanisms:** Some NNRTIs (e.g., Efavirenz) also inhibit late-stage replication by interfering with Gag-Pol polyprotein processing. Others (e.g., pyrimidinediones like IQP-0410) demonstrate dual action by inhibiting both reverse transcription and viral entry [3].
- **Protease Inhibitors (PIs):**

- **Mechanism:** Mimic the natural peptide substrate of HIV-1 protease, binding tightly to the enzyme's active site. This competitively inhibits the protease from cleaving the Gag and Gag-Pol polyproteins, which is essential for producing mature, infectious viral particles [4].

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References

1. HIV-1 Tat targets Tip60 to impair the apoptotic cell ... [pmc.ncbi.nlm.nih.gov]
2. High-throughput screening and characterization of novel ... [nature.com]
3. of Mechanisms replication by nonnucleoside reverse... of inhibition HIV [pmc.ncbi.nlm.nih.gov]
4. Recent Progress in the Development of HIV-1 Protease ... [pmc.ncbi.nlm.nih.gov]

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